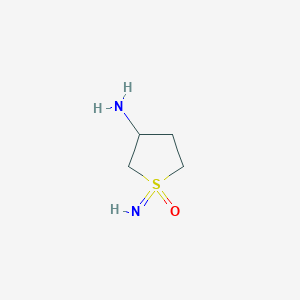![molecular formula C8H12O2 B13491509 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B13491509.png)
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a bicyclic lactone compound with a unique structure that includes an oxygen bridge. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one can be synthesized through ring-opening polymerization (ROP) of bridged or fused bicyclic lactones. The process can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . Another method involves the use of sodium methoxide or organic superbase, which results in both cis and trans isomeric structural units .
Industrial Production Methods: Industrial production of this compound typically involves controlled ring-opening polymerization under specific conditions to ensure high yield and purity. The stereochemistry of the alicyclic structures can be regulated by varying the polymerization conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the bicyclic ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polyesters with superior mechanical and thermal properties.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one involves its ability to undergo ring-opening polymerization, which allows it to form polyesters with unique properties. The stereochemistry of the alicyclic structures plays a significant role in determining the polymer’s properties, which can be regulated by varying the polymerization conditions .
Comparación Con Compuestos Similares
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and has been used in drug discovery projects.
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: Known for its use in various chemical reactions and industrial applications.
2-Oxabicyclo[2.2.2]octan-6-one: Another similar compound with unique properties and applications.
Uniqueness: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one stands out due to its specific structure and reactivity, which allows for the synthesis of polyesters with superior mechanical and thermal properties. Its ability to undergo ring-opening polymerization under various conditions makes it a versatile compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H12O2 |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-methyl-2-oxabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C8H12O2/c1-8-4-2-6(3-5-8)7(9)10-8/h6H,2-5H2,1H3 |
Clave InChI |
LXTUZAQFOHSOAI-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


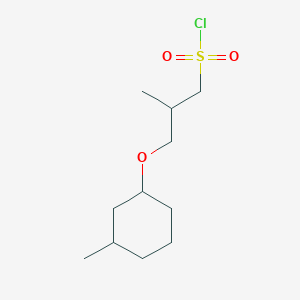
![{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13491431.png)
![2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13491435.png)
![4-Chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B13491441.png)


![2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13491461.png)
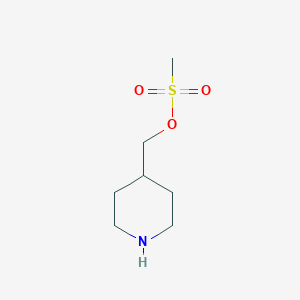
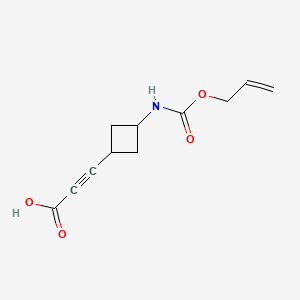
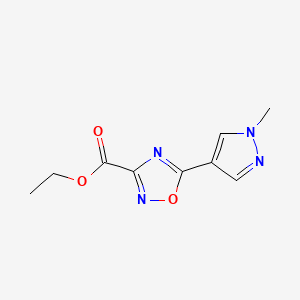
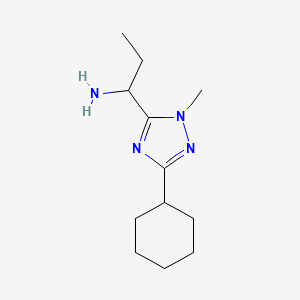
![6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13491488.png)
![trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B13491491.png)
